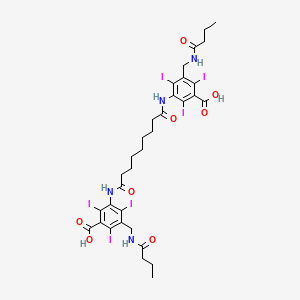
Benzoic acid, 3,3'-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) is a complex organic compound characterized by the presence of multiple iodine atoms and a benzoic acid core. This compound is notable for its unique structure, which includes azelaoyldiimino and butyramidomethyl groups, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) typically involves multi-step organic reactions. The process begins with the iodination of benzoic acid derivatives, followed by the introduction of azelaoyldiimino and butyramidomethyl groups through amide bond formation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency in product quality.
化学反应分析
Types of Reactions
Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iodine.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of functional groups.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of organic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield iodinated benzoic acid derivatives, while substitution reactions can produce a variety of halogenated compounds.
科学研究应用
Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) involves its interaction with molecular targets through its functional groups. The iodine atoms play a crucial role in its biological activity, potentially interacting with enzymes and proteins. The azelaoyldiimino and butyramidomethyl groups may also contribute to its binding affinity and specificity for certain molecular pathways.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: Compounds like 3,3’-(azelaoyldiimino)bis(5-(acetylaminomethyl)-2,4,6-triiodobenzoic acid) share structural similarities but differ in functional groups.
Iodinated organic compounds: Other iodinated compounds used in imaging and diagnostics, such as iopamidol and iohexol, have similar applications but distinct structures.
Uniqueness
The uniqueness of Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) lies in its specific combination of functional groups and iodine atoms, which confer unique chemical and biological properties. Its structure allows for diverse applications in research and industry, making it a valuable compound for further study.
属性
CAS 编号 |
25903-31-5 |
|---|---|
分子式 |
C33H38I6N4O8 |
分子量 |
1380.1 g/mol |
IUPAC 名称 |
3-[(butanoylamino)methyl]-5-[[9-[3-[(butanoylamino)methyl]-5-carboxy-2,4,6-triiodoanilino]-9-oxononanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C33H38I6N4O8/c1-3-10-18(44)40-14-16-24(34)22(32(48)49)28(38)30(26(16)36)42-20(46)12-8-6-5-7-9-13-21(47)43-31-27(37)17(15-41-19(45)11-4-2)25(35)23(29(31)39)33(50)51/h3-15H2,1-2H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H,48,49)(H,50,51) |
InChI 键 |
ZVVAYUDTNDEEJR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)CCC)I)I)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



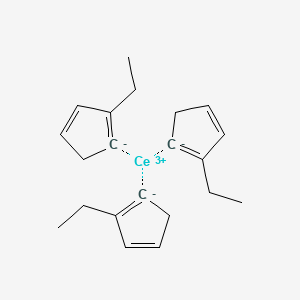
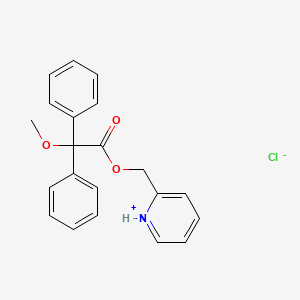


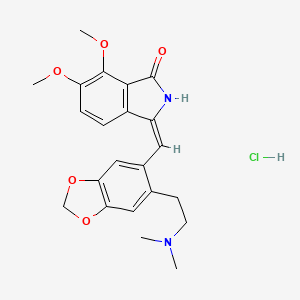
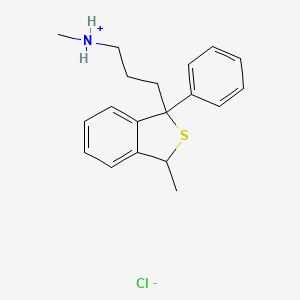
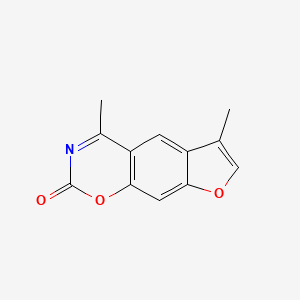
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
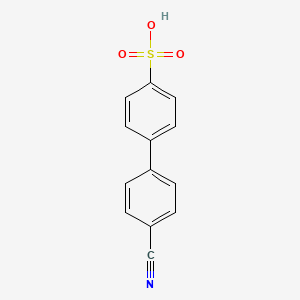
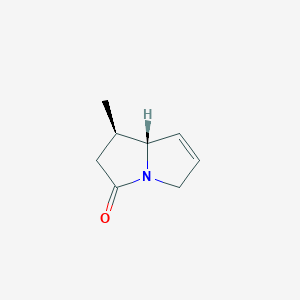
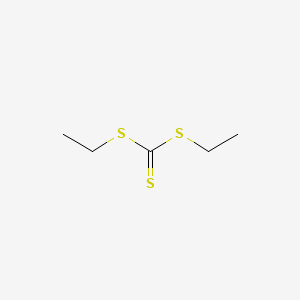
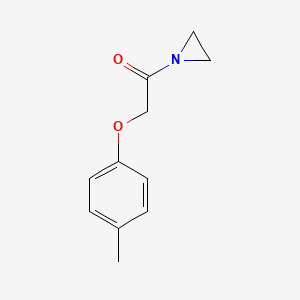
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
